molecular formula C12H7BrCl2O2 B2850980 2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone CAS No. 338756-71-1

2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone

Cat. No.: B2850980
CAS No.: 338756-71-1
M. Wt: 333.99
InChI Key: OYYLOECUCLSOKN-UHFFFAOYSA-N
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Description

2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone is a brominated ketone derivative featuring a furan ring substituted with a 2,4-dichlorophenyl group at the 5-position and a bromoacetyl moiety at the 2-position (Fig. 1) . This compound is of interest in organic synthesis, particularly in the development of heterocyclic frameworks and pharmaceutical intermediates. Its structural complexity arises from the combination of halogenated aromatic and heteroaromatic systems, which influence its reactivity and physical properties.

Properties

IUPAC Name

2-bromo-1-[5-(2,4-dichlorophenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2O2/c13-6-10(16)12-4-3-11(17-12)8-2-1-7(14)5-9(8)15/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYLOECUCLSOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from 2,4-dichlorophenol. The initial step involves the formation of a furan ring through a cyclization reaction. Subsequent bromination and acylation steps yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of the corresponding bromo-phenol derivative.

  • Substitution: Substitution reactions at the bromine or chlorine positions can produce a range of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Brominated phenols and chlorinated phenols.

  • Reduction: Bromo-phenol derivatives.

  • Substitution: Various substituted bromo- and chloro-phenyl compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological molecules can be explored for therapeutic applications.

Medicine: Research is ongoing to determine the medicinal properties of this compound. It may have applications in the treatment of various diseases due to its chemical properties.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone exerts its effects involves its interaction with specific molecular targets. The bromine and chlorine atoms play a crucial role in its reactivity, influencing its binding affinity to biological targets. The furan ring contributes to its stability and reactivity, making it a versatile compound in chemical reactions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Substituents Molecular Weight
2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone - C₁₂H₇BrCl₂O₂ 2-Furyl, 2,4-dichlorophenyl, Br 340.45 g/mol*
2-Bromo-1-(4-hydroxyphenyl)ethanone 2032-35-1 C₈H₇BrO₂ 4-Hydroxyphenyl, Br 215.05 g/mol
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone 343-04-4 C₉H₈BrFO₂ 5-Fluoro-2-methoxyphenyl, Br 259.07 g/mol
1-(5-Bromo-2-chloro-4-hydroxyphenyl)ethanone 2144008-66-0 C₈H₆BrClO₂ 5-Bromo-2-chloro-4-hydroxyphenyl, Br 249.49 g/mol
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone 1835-02-5 C₁₀H₁₁BrO₃ 3,4-Dimethoxyphenyl, Br 259.10 g/mol

*Calculated based on molecular formula.

Key Observations :

  • Halogenation Patterns: The primary compound distinguishes itself with dual chlorine atoms on the phenyl ring and a bromine on the acetyl group, enhancing electrophilicity compared to mono-halogenated analogs (e.g., 2-Bromo-1-(4-hydroxyphenyl)ethanone) .

Key Observations :

  • Microwave Efficiency: MW-assisted synthesis (e.g., for 2-Bromo-1-(4-chlorophenyl)ethanone) achieves higher yields (>85%) and shorter reaction times compared to traditional methods (e.g., 15% yield for nitrophenyl derivatives) .
  • Solvent Systems: Polar aprotic solvents (e.g., dioxane, ethanol) are preferred for bromination reactions, while halogenated solvents (e.g., chloroform) are used for nitro-substituted derivatives .

Biological Activity

2-Bromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone, also known as a derivative of furyl compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which incorporates a bromine atom and a dichlorophenyl group, suggesting possible interactions with biological targets.

The molecular formula of this compound is C11H8BrCl2OC_{11}H_{8}BrCl_{2}O with a molecular weight of approximately 267.93 g/mol. The compound exhibits properties typical of halogenated organic molecules, which may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₈BrCl₂O
Molecular Weight267.93 g/mol
Boiling PointNot available
Melting PointNot available
DensityNot available

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that certain brominated derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the dichlorophenyl group may enhance the cytotoxic effects against specific cancer cell lines.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Halogenated compounds are often evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. Preliminary tests have indicated that derivatives containing similar functional groups can exhibit notable antibacterial effects, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

The biological activity of this compound may involve interactions with specific cellular targets:

  • Enzyme Inhibition : The compound could act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antitumor Study : A study demonstrated that a related brominated furyl compound exhibited an IC50 value of 1.61 µg/mL against human cancer cell lines, indicating potent antitumor activity .
  • Antimicrobial Testing : Another investigation assessed the antibacterial properties of halogenated furan derivatives, revealing minimum inhibitory concentrations (MIC) ranging from 93.7 µg/mL to 46.9 µg/mL against various bacterial strains .

Structure-Activity Relationship (SAR)

The structure-activity relationship for this compound suggests that:

  • Bromine Substitution : The presence of bromine at the ethylene position enhances lipophilicity and cellular uptake.
  • Dichlorophenyl Group : This moiety appears crucial for increasing the compound's interaction with biological targets due to its electron-withdrawing properties.

Q & A

Q. Why do some studies report conflicting reactivity outcomes for halogenated ethanones?

  • Reaction Conditions : Variations in temperature (room temp vs. reflux) or solvent polarity can alter mechanistic pathways (e.g., SN1 vs. SN2) .
  • Counterion Effects : Bromide vs. acetate ions may influence transition-state stabilization in substitution reactions .

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